6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one
Overview
Description
6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one is a chemical compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a methoxyphenyl group attached to the indole core, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and indole-2-one.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with indole-2-one in the presence of a suitable catalyst, such as piperidine, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:
Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.
Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction takes place, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Chemical Biology: It is used as a probe to investigate biological pathways and processes.
Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The compound may act as an inhibitor or activator of specific enzymes, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
6-(4-Hydroxy-phenyl)-1,3-dihydro-indol-2-one: Similar structure but with a hydroxy group instead of a methoxy group.
6-(4-Chloro-phenyl)-1,3-dihydro-indol-2-one: Similar structure but with a chloro group instead of a methoxy group.
6-(4-Methyl-phenyl)-1,3-dihydro-indol-2-one: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and binding affinity to biological targets, making it a valuable scaffold for drug development and other scientific research applications.
Properties
IUPAC Name |
6-(4-methoxyphenyl)-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-18-13-6-4-10(5-7-13)11-2-3-12-9-15(17)16-14(12)8-11/h2-8H,9H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUNWQZTMMYCCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(CC(=O)N3)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444073 | |
Record name | 6-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215433-90-2 | |
Record name | 6-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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